LogP (Lipophilicity) Comparison: 9-Ethyl-1-methyl-9H-fluorene vs. 9-Ethylfluorene and 9,9-Dimethylfluorene
The target compound exhibits a computed LogP of 4.52, which is 0.31 log units higher than that of 9-ethylfluorene (LogP = 4.21) and 0.52 log units higher than 9,9-dimethylfluorene (LogP = 3.99) [1]. This increased lipophilicity can influence retention time in reversed-phase chromatography and partition behavior in biphasic reaction systems. The 0.3–0.5 log unit difference corresponds to approximately a 2–3 fold difference in octanol-water partition coefficient, meaningful for solvent extraction and purification protocol design.
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 4.52 |
| Comparator Or Baseline | 9-Ethylfluorene: LogP = 4.21 (molbase); 9,9-Dimethylfluorene: LogP = 3.99 (molbase) |
| Quantified Difference | ΔLogP = +0.31 vs. 9-ethylfluorene; ΔLogP = +0.52 vs. 9,9-dimethylfluorene |
| Conditions | Computed LogP values from different databases; direct head-to-head experimental determination under identical conditions is not available in the literature. |
Why This Matters
Higher LogP indicates greater hydrophobicity, which affects solubility in non-polar media, chromatographic retention, and phase-transfer behavior—critical parameters for selecting extraction solvents and purification conditions.
- [1] ChemSrc. 9-ethyl-1-methyl-9H-fluorene LogP = 4.51730. Molbase: 9-ethylfluorene LogP = 4.2089; 9,9-dimethylfluorene LogP = 3.9929. Data retrieved 2024. View Source
